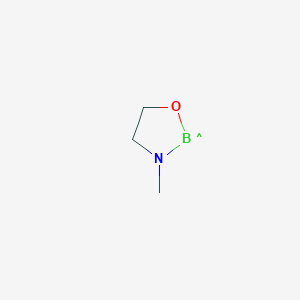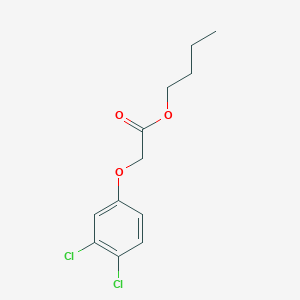
Butyl (3,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (3,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄Cl₂O₃ It is an ester derived from the reaction between butanol and 3,4-dichlorophenoxyacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3,4-dichlorophenoxy)acetate typically involves the esterification of 3,4-dichlorophenoxyacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3,4-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (3,4-dichlorophenoxy)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 100°C, and the water produced is continuously removed to drive the reaction to completion. The product is then purified by distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (3,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3,4-dichlorophenoxyacetic acid and butanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 3,4-dichlorophenoxyacetic acid and butanol.
Oxidation: Various carboxylic acids or oxidized derivatives.
Substitution: Products where the chlorine atoms are replaced by other functional groups.
Applications De Recherche Scientifique
Butyl (3,4-dichlorophenoxy)acetate has several applications in scientific research:
Agriculture: It is used as a herbicide to control broadleaf weeds.
Chemistry: It serves as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of plant hormone pathways.
Mécanisme D'action
The mechanism of action of butyl (3,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl (2,4-dichlorophenoxy)acetate
- Isooctyl (2,4-dichlorophenoxy)acetate
- Methyl (3,4-dichlorophenoxy)acetate
Uniqueness
Butyl (3,4-dichlorophenoxy)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. Compared to butyl (2,4-dichlorophenoxy)acetate, it has different herbicidal properties and may be more effective against certain types of weeds.
Propriétés
Numéro CAS |
43136-56-7 |
|---|---|
Formule moléculaire |
C12H14Cl2O3 |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
butyl 2-(3,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-9-4-5-10(13)11(14)7-9/h4-5,7H,2-3,6,8H2,1H3 |
Clé InChI |
JNDCLHKDUUHDBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


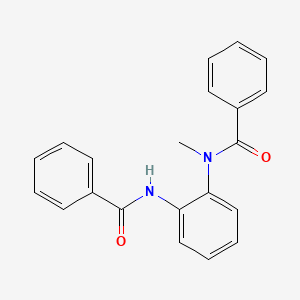

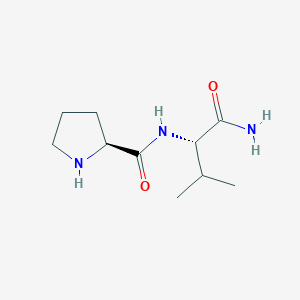


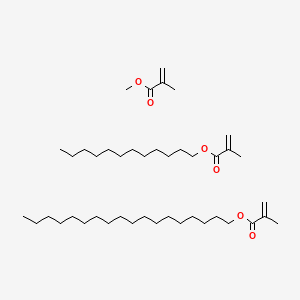
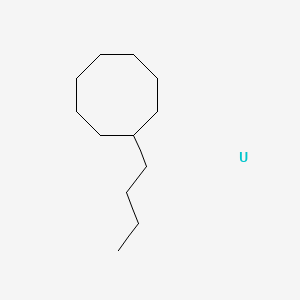



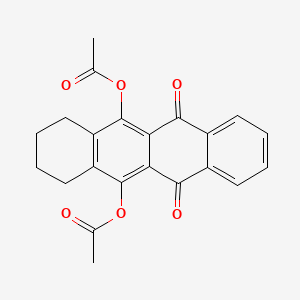
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
